2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
This compound is a structurally complex tricyclic derivative featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen core. Key substituents include a 4-chlorophenyl group at position 5, a hydroxymethyl group at position 11, and a 4-methoxyphenylacetamide moiety via a sulfanyl bridge at position 5. Structural characterization likely employs X-ray crystallography and spectroscopic methods, with refinement tools such as SHELXL playing a critical role in confirming its stereochemical configuration .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O4S/c1-15-24-21(17(13-33)12-29-15)11-22-26(36-24)31-25(16-3-5-18(28)6-4-16)32-27(22)37-14-23(34)30-19-7-9-20(35-2)10-8-19/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPHEGPOBKLUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=C(C=C5)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that may contribute to diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Molecular Characteristics
- IUPAC Name : 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
- Molecular Formula : C27H23ClN4O4S
- Molecular Weight : 535.02 g/mol
- CAS Number : 892383-98-1
Structural Features
The compound features:
- A triazatricyclo structure which may enhance its interaction with biological targets.
- A chlorophenyl group that could influence its lipophilicity and binding affinity.
- A sulfanyl moiety which is often associated with biological activity.
Antibacterial Activity
Recent studies have shown that compounds with similar structural motifs exhibit notable antibacterial properties. For instance:
- Compounds containing a chlorophenyl group have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
- The presence of the sulfanyl group may enhance the compound's ability to inhibit bacterial growth by interfering with essential metabolic processes.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor:
- It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, both of which are critical in various physiological processes .
- In vitro studies indicate strong inhibitory activity against urease, which is relevant for treating conditions like urinary tract infections.
Anticancer Potential
The triazatricyclo framework has been linked to anticancer activity in related compounds:
- Research indicates that derivatives of triazoles can exhibit cytotoxic effects against various cancer cell lines .
- The specific interactions of this compound with cellular targets remain to be fully elucidated but warrant further investigation due to the promising preliminary findings.
Hypoglycemic Effects
Compounds similar in structure have been reported to possess hypoglycemic properties:
- This suggests potential applications in managing diabetes through modulation of glucose metabolism .
Study 1: Antibacterial Efficacy
A study focusing on the antibacterial effects of sulfanyl-containing compounds found that several derivatives demonstrated significant inhibition against gram-positive and gram-negative bacteria. The results indicated that modifications in the chlorophenyl group could enhance antibacterial potency .
Study 2: Enzyme Inhibition Profile
In a comparative analysis of enzyme inhibitors, compounds structurally related to the target compound were tested for their AChE and urease inhibition capabilities. Results showed that specific substitutions on the triazatricyclo core significantly increased inhibitory activity .
Study 3: Anticancer Activity Assessment
A series of triazole derivatives were synthesized and tested against various cancer cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity, suggesting a potential pathway for developing new anticancer agents based on this molecular framework .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (CAS: 867040-59-3). Key differences include:
- Position 5 substituent : 4-chlorophenyl (target) vs. 4-methoxyphenyl (analogue).
- Acetamide group : N-(4-methoxyphenyl) (target) vs. N-(2-methylphenyl) (analogue).
Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to methoxy groups .
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analogue (CAS 867040-59-3) |
|---|---|---|
| Molecular Formula | C₃₂H₂₈ClN₅O₃S | C₃₂H₂₉N₅O₃S |
| Substituent (Position 5) | 4-Chlorophenyl | 4-Methoxyphenyl |
| Acetamide Group | N-(4-Methoxyphenyl) | N-(2-Methylphenyl) |
| Calculated LogP* | ~3.8 (estimated) | ~3.5 (estimated) |
| Hydrogen Bond Donors | 2 (hydroxymethyl, acetamide NH) | 2 (hydroxymethyl, acetamide NH) |
*Estimated via fragment-based methods.
Crystallographic and Stability Comparisons
Crystallographic studies of related acetamide-sulfonamide compounds (e.g., N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide ) reveal stabilization via N–H···O and C–H···O hydrogen bonds. The target compound likely exhibits similar intermolecular interactions, contributing to its crystalline stability. In contrast, the analogue with a 2-methylphenyl group may experience steric hindrance, reducing packing efficiency and solubility .
Table 2: Hydrogen Bonding Patterns
| Compound Type | Hydrogen Bond Donor-Acceptor Pairs | Crystal Packing Efficiency |
|---|---|---|
| Target Compound | N–H···O, O–H···O (hydroxymethyl) | High (predicted) |
| CAS 867040-59-3 | N–H···O, C–H···O (weaker interactions) | Moderate |
| N-Sulfonyl Acetamide [Ref] | N–H···O, C–H···O | High |
Research Findings and Implications
Bioactivity and Computational Predictions
Though direct bioactivity data are scarce, structurally similar compounds demonstrate:
- Kinase inhibition : Pyrido-pyrimidine derivatives target EGFR and VEGFR kinases.
- Antimicrobial activity : Chlorophenyl groups enhance lipophilicity, improving membrane penetration.
Lumping strategies in computational modeling (grouping structurally similar compounds) predict the target’s pharmacokinetic profile to align with tricyclic acetamide derivatives, favoring moderate metabolic clearance and oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
